Norfluoxetine hydrochloride

描述

Norfluoxetine is an active metabolite of the antidepressant fluoxetine. It is formed from fluoxetine by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A. Norfluoxetine inhibits serotonin (5-HT) uptake in rat brain synaptosomal membrane preparations (Ki = 44.7 nM) and isolated human platelets (IC50 = ~15 nM). It has been found in the tissues of fish exposed to wastewater effluent.

Norfluoxetine hydrochloride is an active metabolite of fluoxetine.

作用机制

Target of Action

Norfluoxetine hydrochloride primarily targets the serotonin reuptake transporter in the central nervous system . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

This compound interacts with its target by inhibiting the reuptake of serotonin . This inhibition results in sustained levels of serotonin in certain brain areas, leading to enhanced serotonergic neurotransmission .

Biochemical Pathways

The action of this compound affects the serotonin reuptake pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, enhancing the overall serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of conditions like depression .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well absorbed after oral intake and is highly plasma protein-bound, allowing the drug to be distributed to the brain . The elimination half-life of this compound is long, ranging from 7 to 15 days . These properties impact the bioavailability of this compound, influencing its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic neurotransmission . This is achieved by increasing the concentration of serotonin in the synaptic cleft, which can lead to mood elevation and other therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances in the exposure medium, such as E. coli, can affect the bioconcentration factor, uptake, and elimination rate constants of this compound . These factors can influence the overall pharmacokinetics and pharmacodynamics of this compound, potentially impacting its therapeutic effects .

生物活性

Norfluoxetine hydrochloride is an active metabolite of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and ion channels. Here, we will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Norfluoxetine is primarily known for its role as an inhibitor of serotonin (5-HT) reuptake. It is formed from fluoxetine through the action of cytochrome P450 enzymes, including CYP2D6, CYP2C19, and CYP3A4 . The compound has shown to inhibit the uptake of serotonin with a significant impact on 5-HT receptors, which is crucial for its antidepressant effects.

Ion Channel Interaction:

Norfluoxetine also affects various ion channels. Notably, it inhibits the Kv3.1 potassium channel and Cav3.3 T-type calcium channels:

- Kv3.1 Channel: Norfluoxetine inhibits Kv3.1 currents in a concentration-dependent manner with an IC50 value of approximately 0.80 μM . This inhibition is voltage-dependent and affects the recovery from inactivation.

- Cav3.3 Channel: It has been reported that norfluoxetine inhibits CaV3.3 T current with an IC50 of 5 μM .

Toxicological Studies

Recent studies have highlighted the toxicological effects of norfluoxetine in environmental contexts. For instance, it has been shown to induce oxidative stress in bacterial strains like E. coli, suggesting potential ecological impacts when present in wastewater .

Table 1: Toxicity Effects of Norfluoxetine

| Organism | Concentration (mg/dm³) | Effect Observed |

|---|---|---|

| E. coli | 0.1 - 1 | Induction of grpE promoter |

| Aquatic organisms | ng/g | Bioaccumulation and physiological disturbances |

Clinical Findings

Clinical studies have explored the pharmacological profile of norfluoxetine beyond serotonin reuptake inhibition. For example, it has been observed to increase neurosteroid content in the brain at doses that do not inhibit serotonin uptake . This suggests that norfluoxetine may play a role in modulating GABAergic activity, potentially contributing to its anxiolytic effects.

Case Study: Neurosteroid Modulation

In socially isolated mice, norfluoxetine was found to upregulate allopregnanolone levels, enhancing GABA action without significant 5-HT reuptake inhibition at lower doses . This finding indicates that norfluoxetine may have therapeutic effects independent of its primary action as an SSRI.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Serotonin Reuptake Inhibition: Effective in increasing serotonin levels.

- Ion Channel Modulation: Inhibits Kv3.1 and Cav3.3 channels, affecting neuronal excitability.

- Neurosteroid Regulation: Enhances brain levels of neurosteroids like allopregnanolone.

- Toxicological Impact: Exhibits toxicity in microbial assays and potential ecological risks.

科学研究应用

Norfluoxetine is the primary active metabolite of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression and other mood disorders . Research indicates norfluoxetine possesses its own pharmacological activity and contributes significantly to the therapeutic effects of fluoxetine .

Scientific Research Applications

Norfluoxetine is used in scientific research to:

- Toxicokinetic studies Research shows that C. elegans can absorb and transform fluoxetine into norfluoxetine . Norfluoxetine has proven to be somewhat more effective and have a longer elimination half-life .

- Behavioral studies Norfluoxetine's effects on chemotaxis and activity behavior have been tested on C. elegans .

- Investigate treatment of genetic disorders Fluoxetine, and its major metabolite norfluoxetine, have been used to treat KCNC2 GOF variant . Norfluoxetine was shown to be more effective than fluoxetine, suggesting a more selective action on V473A variant channels than wild type .

- Pharmacokinetic interactions Studies have examined how norfluoxetine interacts with other drugs .

Pharmacological Profile

The pharmacological profile of norfluoxetine has been studied extensively, revealing its interactions with various protein targets :

| Protein Target | Norfluoxetine (13) Kd (nM) |

|---|---|

| SERT | 38 |

| DAT | 4102 |

| NET | 6838 |

| 5-HT 2A | 295 |

| 5-HT 2B | >10 000 |

| 5-HT 2C | 91 |

| α 1 | 3900 |

| α 2 | >10 000 |

| M 1 | 1200 |

| M 2 | 4600 |

| M 3 | 760 |

| M 4 | 2600 |

| M 5 | 2200 |

| H 1 | >10 000 |

| H 3 | >10 000 |

Case Studies

- Treatment of KCNC2 GOF variant Treatment of siblings carrying the KCNC2 V473A GOF variant with fluoxetine led to significant clinical improvement, with reduction in seizure frequency and improved function . Norfluoxetine was more effective than fluoxetine, indicating a more selective action of norfluoxetine on V473A variant channels than WT .

- CYP2D6 Inhibition: Both S-fluoxetine and S-norfluoxetine are substrates and exhibit a high binding affinity to CYP2D6 .

- Herb-Drug interaction Studies show that Fluoxetine and CSGS may have herb-drug pharmacokinetic interactions . The high dose of CSGS may promote the absorption and metabolism of fluoxetine to norfluoxetine, while low dose and .

常见问题

Basic Research Questions

Q. What are the primary pharmacological targets of Norfluoxetine hydrochloride, and how do they influence experimental design?

this compound is a metabolite of fluoxetine and acts as a serotonin (5-HT) reuptake inhibitor with additional activity on calcium channels (CaV3.3 T-type; IC50 = 5 µM) . Researchers should prioritize assays targeting 5-HT receptor binding kinetics and calcium flux measurements using patch-clamp electrophysiology. Dose-response studies should account for its longer half-life compared to fluoxetine, requiring extended observation periods in longitudinal experiments .

Q. How is this compound synthesized and characterized for research use?

Synthesis involves N-demethylation of fluoxetine, followed by hydrochloride salt formation. Characterization requires LC/MS for purity validation (≥95%), NMR for structural confirmation, and elemental analysis to verify stoichiometry. Isotope-labeled variants (e.g., [²H₅]-Norfluoxetine hydrochloride) are synthesized for metabolic tracing, requiring deuterium incorporation at specific positions .

Q. What analytical techniques are recommended for structural and conformational analysis of this compound?

- Raman spectroscopy : Identifies amine stretching modes (2969–2829 cm⁻¹) and aromatic ring vibrations (1617–1010 cm⁻¹), distinguishing it from fluoxetine .

- Electrochemical assays : Cyclic voltammetry detects oxidation of the secondary amine group (peak at +0.8 V vs. Ag/AgCl), though norfluoxetine’s primary amine may require alternative electrodes (e.g., boron-doped diamond) due to higher oxidation potentials .

Q. What are the key physicochemical properties influencing experimental protocols?

- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate; aqueous solubility requires buffered solutions (pH 4–5) .

- Stability : Store at -20°C in amber vials to prevent photodegradation. Stability in biological matrices (e.g., plasma) should be validated with spiked QC samples over 24–72 hours .

Q. How does this compound’s metabolic pathway differ from fluoxetine in vivo?

Norfluoxetine is formed via CYP2D6/3A4-mediated demethylation of fluoxetine. Researchers must account for interspecies differences: rodent models exhibit faster clearance than humans. Co-administration with CYP inhibitors (e.g., ketoconazole) alters pharmacokinetics, necessitating tandem LC-MS/MS for metabolite quantification .

Advanced Research Questions

Q. How to design in vivo studies to evaluate Norfluoxetine’s anticonvulsant efficacy?

- Model : Use pentylenetetrazol (PTZ)-induced seizures in rodents. Pretreat with norfluoxetine (20 mg/kg s.c.) 30 minutes pre-PTZ administration .

- Endpoints : Measure seizure latency, duration, and survival rate. Include fluoxetine and positive controls (e.g., phenytoin) to benchmark efficacy .

- Data normalization : Adjust for individual variability using baseline EEG recordings and post-mortem brain serotonin levels .

Q. How to resolve contradictions in electrochemical activity between Norfluoxetine and fluoxetine?

Conformational differences explain disparities:

- Norfluoxetine’s primary amine adopts antiperiplanar geometry ((N11C1C2C3) ≈ 175°), reducing electron transfer kinetics vs. fluoxetine’s secondary amine .

- Computational modeling (DFT) predicts lower oxidation potential for norfluoxetine, but experimental validation requires high-sensitivity electrodes (e.g., nano-carbon arrays) .

Q. What methodological challenges arise in detecting Norfluoxetine in environmental samples?

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from water/sediment matrices .

- Quantification : LC-MS/MS with deuterated internal standards (e.g., [²H₅]-Norfluoxetine) mitigates matrix effects. Detection limits ≤1 ng/L are achievable with MRM transitions m/z 331→109 .

Q. How do conformational changes in this compound impact its pharmacological activity?

- Protonated state : Skewed aromatic rings ((C13C3O4C5) ≈ -75.8°) hinder intramolecular stacking, altering receptor binding .

- MD simulations : Compare free energy landscapes of protonated/unprotonated states to identify dominant conformers in physiological conditions .

Q. What strategies are recommended for synthesizing and characterizing Norfluoxetine impurities?

- Synthesis by-products : Monitor N-methylated intermediates (e.g., fluoxetine) via HPLC with C18 columns (gradient: 0.1% TFA in acetonitrile/water) .

- Reference standards : Use pharmacopeial-grade impurities (e.g., Fluoxetine Related Compound B) for calibration. Validate purity via NMR coupling constants (e.g., J = 8.5 Hz for trifluoromethyl protons) .

属性

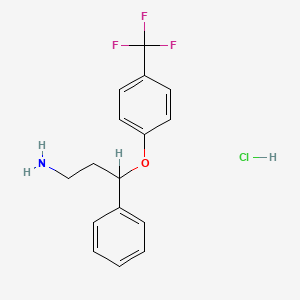

IUPAC Name |

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWWEPBGGXBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56161-73-0 (Parent) | |

| Record name | Norfluoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057226683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30972680 | |

| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57226-68-3 | |

| Record name | Norfluoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057226683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57226-68-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。